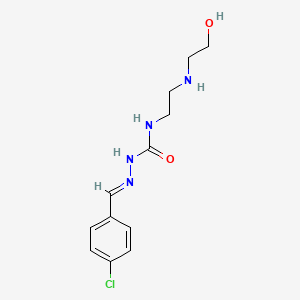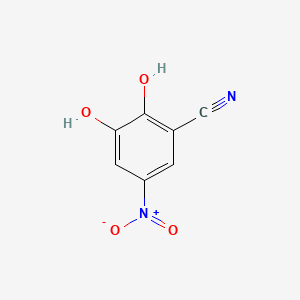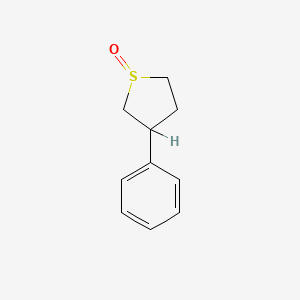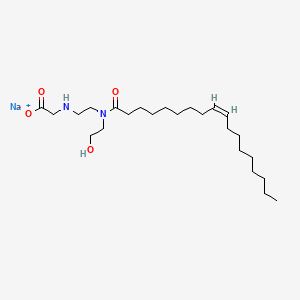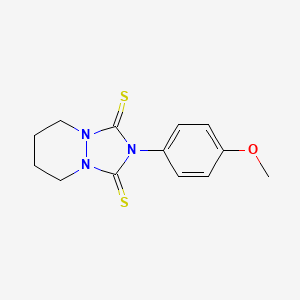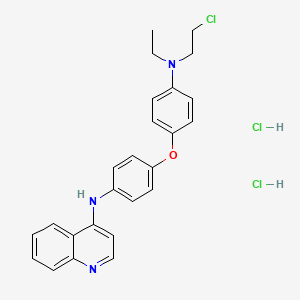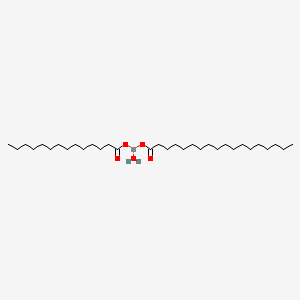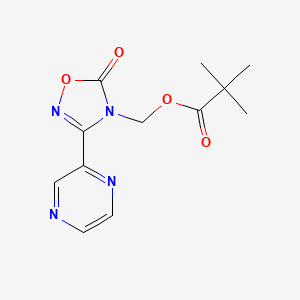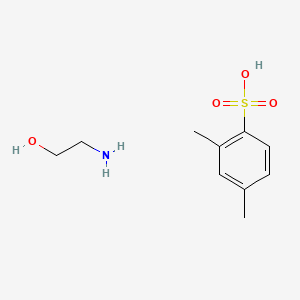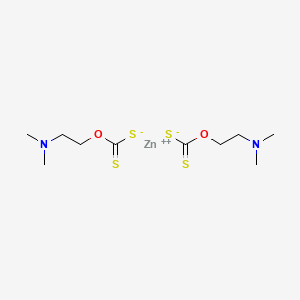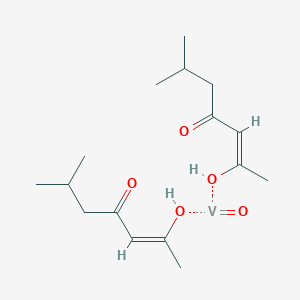
Bis(6-methylheptane-2,4-dionato-O,O')oxovanadium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis-(6-Methylheptane-2,4-dionato-O,O’)oxovanadium: is a coordination compound where vanadium is bonded to two 6-methylheptane-2,4-dionato ligands and an oxo group. This compound is known for its applications in catalysis and material science due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis-(6-Methylheptane-2,4-dionato-O,O’)oxovanadium typically involves the reaction of vanadium pentoxide with 6-methylheptane-2,4-dione in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions for several hours to ensure complete formation of the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of bis-(6-Methylheptane-2,4-dionato-O,O’)oxovanadium follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the product. The final product is typically obtained in crystalline form and is subjected to rigorous quality control measures before being used in various applications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Bis-(6-Methylheptane-2,4-dionato-O,O’)oxovanadium can undergo oxidation reactions where the vanadium center is oxidized to a higher oxidation state.
Reduction: The compound can also be reduced, typically using reducing agents such as sodium borohydride, to form lower oxidation state vanadium complexes.
Substitution: Ligand substitution reactions can occur where the 6-methylheptane-2,4-dionato ligands are replaced by other ligands such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or oxygen gas under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert atmosphere.
Substitution: Various ligands such as triphenylphosphine or ethylenediamine under reflux conditions.
Major Products:
Oxidation: Higher oxidation state vanadium complexes.
Reduction: Lower oxidation state vanadium complexes.
Substitution: New vanadium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis-(6-Methylheptane-2,4-dionato-O,O’)oxovanadium is widely used as a catalyst in organic synthesis, particularly in oxidation reactions. It is also used in the preparation of other vanadium complexes which have applications in various chemical processes.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has been shown to inhibit certain metalloenzymes, making it a valuable tool in biochemical studies.
Medicine: There is ongoing research into the potential therapeutic applications of bis-(6-Methylheptane-2,4-dionato-O,O’)oxovanadium, particularly in the treatment of diseases such as diabetes and cancer. Its ability to modulate enzyme activity makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including coatings and polymers. Its catalytic properties are also exploited in various manufacturing processes.
Wirkmechanismus
The mechanism by which bis-(6-Methylheptane-2,4-dionato-O,O’)oxovanadium exerts its effects is primarily through its interaction with metalloenzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive inhibition where the compound competes with the natural substrate of the enzyme.
Vergleich Mit ähnlichen Verbindungen
Bis-(acetylacetonato)oxovanadium: Similar structure but with acetylacetonate ligands instead of 6-methylheptane-2,4-dionato.
Bis-(benzoylacetonato)oxovanadium: Contains benzoylacetonate ligands.
Bis-(trifluoroacetylacetonato)oxovanadium: Contains trifluoroacetylacetonate ligands.
Uniqueness: Bis-(6-Methylheptane-2,4-dionato-O,O’)oxovanadium is unique due to the presence of the 6-methylheptane-2,4-dionato ligands, which impart distinct steric and electronic properties to the compound. These properties influence its reactivity and catalytic behavior, making it suitable for specific applications that other similar compounds may not be able to perform as effectively.
Eigenschaften
CAS-Nummer |
94233-24-6 |
|---|---|
Molekularformel |
C16H28O5V |
Molekulargewicht |
351.33 g/mol |
IUPAC-Name |
(Z)-2-hydroxy-6-methylhept-2-en-4-one;oxovanadium |
InChI |
InChI=1S/2C8H14O2.O.V/c2*1-6(2)4-8(10)5-7(3)9;;/h2*5-6,9H,4H2,1-3H3;;/b2*7-5-;; |
InChI-Schlüssel |
WPNUTNWXMVIHJH-PWDDHAQDSA-N |
Isomerische SMILES |
CC(CC(=O)/C=C(\O)/C)C.CC(CC(=O)/C=C(\O)/C)C.O=[V] |
Kanonische SMILES |
CC(C)CC(=O)C=C(C)O.CC(C)CC(=O)C=C(C)O.O=[V] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


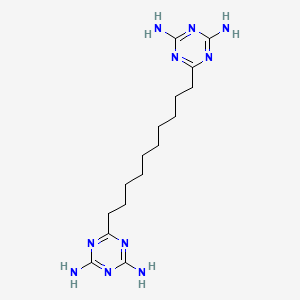
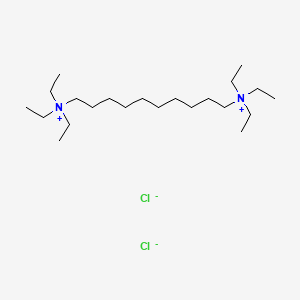
![1-Chloro-9-methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B12676999.png)

